Avibactam Impurity 11

Descripción general

Descripción

Avibactam Impurity 11 is an impurity of Avibactam . Avibactam is a diazabicyclooctanone compound, which is currently the most favored non-β-lactam inhibitor . It does not have significant antimicrobial activity by itself, but it can inhibit A-type (including ESBL and KPC) and C-type β-lactamases .

Synthesis Analysis

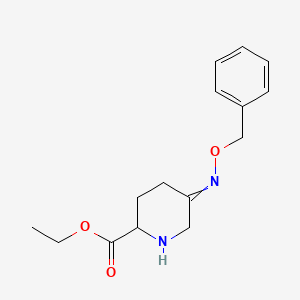

The synthesis of Avibactam involves a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .Molecular Structure Analysis

This compound has a molecular formula of C15H20N2O3 and a molecular weight of 276.34 .Chemical Reactions Analysis

Avibactam is a structural class of inhibitor that does not contain a β-lactam core but maintains the capacity to covalently acylate its β-lactamase targets . Using the TEM-1 enzyme, avibactam inhibition was characterized by measuring the on-rate for acylation and the off-rate for deacylation .Physical and Chemical Properties Analysis

This compound has a molecular formula of C15H20N2O3 and a molecular weight of 276.34 .Aplicaciones Científicas De Investigación

Potenciador de β-lactámicos

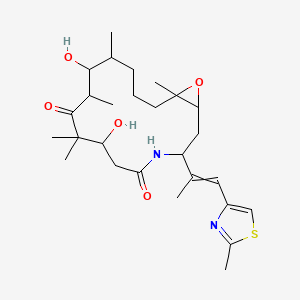

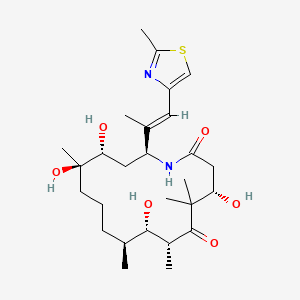

Avibactam es un inhibidor de β-lactamasa no β-lactámico {svg_1}. Se ha utilizado en asociación con un antibiótico β-lactámico para el tratamiento de infecciones graves causadas por bacterias que de otro modo serían resistentes {svg_2}. Su éxito terapéutico ha impulsado el desarrollo de muchos congéneres basados en su andamiaje particular de diazabiciclooctano {svg_3}.

Perfil de Impurezas

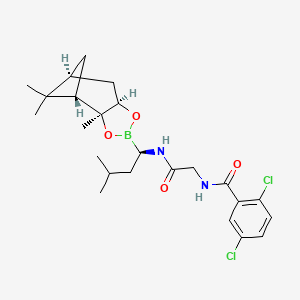

El perfil de impurezas es crucial en el desarrollo de medicamentos. En un estudio sobre Zidebactam, un nuevo potenciador de β-lactámicos, se identificaron impurezas y productos de degradación utilizando LC–MS/MS {svg_4}. El método desarrollado se empleó para el control de calidad y los estudios de estabilidad de la nueva sustancia farmacéutica durante los estudios preclínicos y clínicos {svg_5}.

Actividad Antimicrobiana

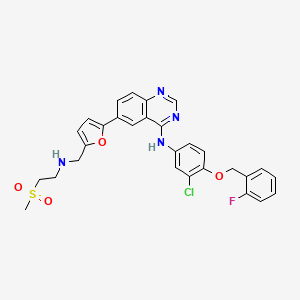

Los derivados de tiofeno derivados de compuestos similares han mostrado actividad antimicrobiana {svg_6}. Cambiar los sustituyentes en la posición-2 del anillo de tiofeno afecta significativamente su actividad biológica {svg_7}. Los derivados de la cadena lateral de piridina en ciertos compuestos mostraron una excelente actividad antimicrobiana {svg_8}.

Agentes Neuroprotectores y Antineuroinflamatorios

Si bien no están directamente relacionados con “Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate”, los compuestos híbridos triazol-pirimidina han mostrado propiedades neuroprotectoras y antinflamatorias prometedoras {svg_9}. Esto sugiere un potencial para compuestos similares en el tratamiento de enfermedades neurodegenerativas, accidente cerebrovascular isquémico y lesión cerebral traumática {svg_10}.

Mecanismo De Acción

Target of Action

Avibactam Impurity 11, also known as Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate, is a derivative of Avibactam . Avibactam is a non-β-lactam β-lactamase inhibitor . Its primary targets are β-lactamases, which are enzymes produced by bacteria that provide resistance against β-lactam antibiotics . Avibactam inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism .

Mode of Action

Avibactam works by covalently binding to the active sites of β-lactamases, thereby inhibiting their activity . This action prevents these enzymes from breaking down β-lactam antibiotics, restoring the antibiotic’s activity against resistant bacteria .

Biochemical Pathways

The inhibition of β-lactamases by Avibactam allows β-lactam antibiotics to exert their antibacterial effects. These antibiotics work by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Both Avibactam and its derivatives have a half-life of approximately 2 hours, making them suitable for combination therapies . Renal clearance is the primary elimination pathway for both Avibactam and its derivatives, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The inhibition of β-lactamases by Avibactam restores the activity of β-lactam antibiotics against resistant bacteria. This results in the effective treatment of infections caused by these bacteria .

Action Environment

The action, efficacy, and stability of Avibactam and its derivatives can be influenced by various environmental factors. These factors include the presence of other drugs, the patient’s renal function, and the specific characteristics of the infection site .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that Avibactam, the parent compound, can inhibit A-type (including ESBL and KPC) and C-type β-lactamases. This suggests that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may interact with similar enzymes and proteins.

Cellular Effects

Avibactam has been shown to be clinically and microbiologically as effective as carbapenems for treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . It is possible that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may have similar effects on cell function, gene expression, and cellular metabolism.

Molecular Mechanism

Avibactam is known to inactivate some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in laboratory settings. Avibactam has been shown to have immediate and sustained effects on bacterial membrane structure .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in animal models. Animal models have supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor .

Metabolic Pathways

Avibactam has been shown to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .

Transport and Distribution

Avibactam is a potential substrate for organic anion transporters 1 and 3 .

Propiedades

IUPAC Name |

ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDTVZRRDSJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)